Thp-C1-peg5
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Overview
Description
Thp-C1-peg5 is a polyethylene glycol-based proteolysis targeting chimera linker that is used in the synthesis of proteolysis targeting chimeras. Proteolysis targeting chimeras are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is specifically designed to connect two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thp-C1-peg5 is synthesized through a series of chemical reactions involving polyethylene glycol and tetrahydropyranyl groups. The synthesis typically involves the protection of hydroxyl groups with tetrahydropyranyl groups, followed by the coupling of polyethylene glycol chains. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Thp-C1-peg5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thp-C1-peg5 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of drugs that target specific proteins for degradation.
Industry: Utilized in the production of advanced materials and bioconjugates for various industrial applications .
Mechanism of Action
Thp-C1-peg5 functions by connecting two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparison with Similar Compounds
Similar Compounds
Bromoacetamido-polyethylene glycol3-trans-cyclooctene: Another polyethylene glycol-based linker used in bioconjugation.
Thp-polyethylene glycol5: A similar compound with a different functional group, used for similar applications.
Uniqueness
Thp-C1-peg5 is unique due to its specific design for use in proteolysis targeting chimeras, providing a versatile and efficient linker for targeted protein degradation. Its polyethylene glycol backbone enhances solubility and biocompatibility, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C16H32O6 |
---|---|
Molecular Weight |
320.42 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-(oxan-2-yl)propoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H32O6/c17-6-9-19-11-13-21-15-14-20-12-10-18-7-3-5-16-4-1-2-8-22-16/h16-17H,1-15H2 |
InChI Key |
SYVBXEREFOCLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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